molecular formula C9H6N2O4 B1350973 (1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid CAS No. 36239-69-7

(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid

Cat. No. B1350973
CAS RN: 36239-69-7
M. Wt: 206.15 g/mol
InChI Key: DPYUWQXDKQQQRE-UHFFFAOYSA-N
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Description

“(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid” is a chemical compound with a formula of C₉H₆N₂O₄ . It’s a versatile compound with vast scientific applications.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds similar to (1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid have been reported to possess a variety of physiological activities. They are used in medicinal chemistry for their anti-bacterial, anti-spasmodic, anti-convulsant, anti-HIV, anti-asthmatic, anti-tumor, and anti-platelet activities. Additionally, they have applications in anesthesia prolongation and as PGF2a inhibitors .

Synthetic Relevance as Building Blocks

These compounds serve as building blocks in synthetic chemistry. For example, they have been used in multi-component reactions (MCRs) to synthesize structurally diverse derivatives with potential applications in drug development .

Pharmaceutical Applications

Derivatives of imidazo[1,2-a]pyridin-3-yl-acetic acid, which share a similar structure with the compound , are widely used in medicine. Notably, zolpidem is utilized to treat short-term insomnia and some brain function disorders .

Targeted Protein Degradation

Some derivatives are useful as rigid linkers in PROTAC development for targeted protein degradation, which is a promising approach for treating diseases by selectively degrading pathological proteins .

Inhibitors for Abnormal Cell Growth

Compounds with a pyrrolo[3,4-c]pyridin-1-one core have been identified as inhibitors of hematopoietic progenitor kinase 1 (HPK1), which are relevant for treatments targeting abnormal cell growth, including cancer .

6. Chemical Properties and Potential Industrial Applications The chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight of these compounds are well-documented. This information is crucial for their potential use in various industrial applications where precise chemical properties are required .

Safety and Hazards

This compound is classified as an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7(13)4-11-8(14)5-1-2-10-3-6(5)9(11)15/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYUWQXDKQQQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182473
Record name 1,3-Dihydro-1,3-dioxo-2H-pyrrolo[3,4-c]pyridine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid

CAS RN

36239-69-7
Record name 1,3-Dihydro-1,3-dioxo-2H-pyrrolo[3,4-c]pyridine-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36239-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1,3-dioxo-2H-pyrrolo[3,4-c]pyridine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid
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(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid
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(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid
Reactant of Route 6
(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid

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